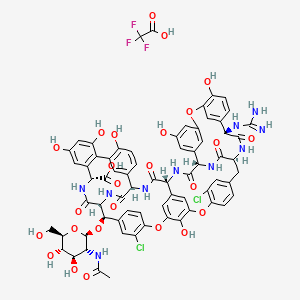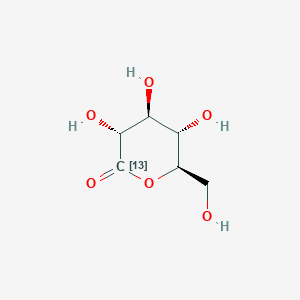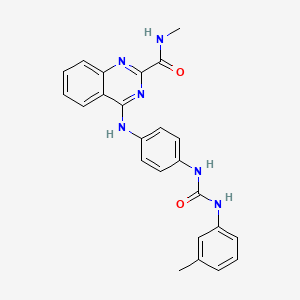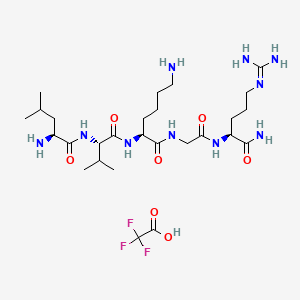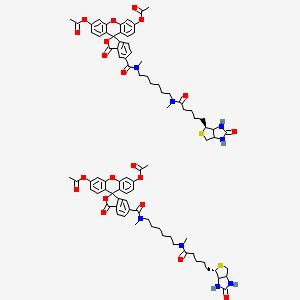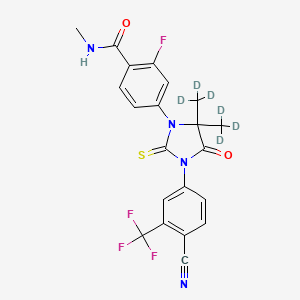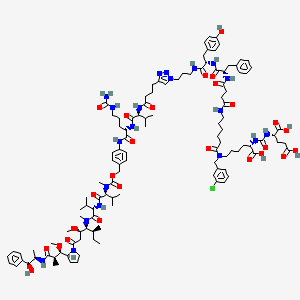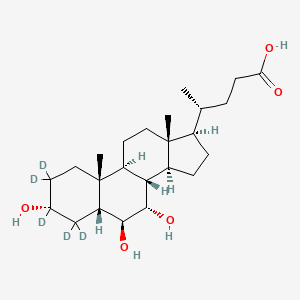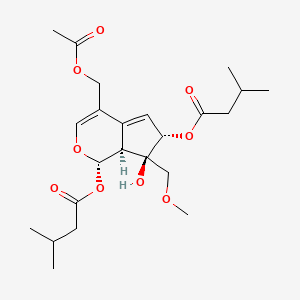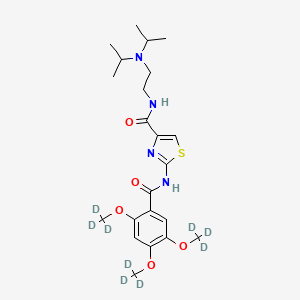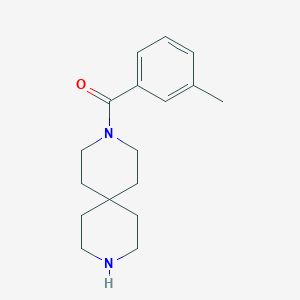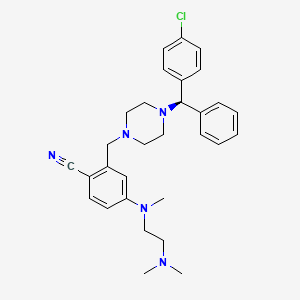
Hcv-IN-35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hcv-IN-35 is a potent inhibitor of the hepatitis C virus (HCV). It has shown significant potential in the research of infectious diseases, particularly those caused by HCV . The compound is known for its ability to inhibit the replication of the virus, making it a valuable tool in the study and potential treatment of HCV infections.
Vorbereitungsmethoden
The synthesis of Hcv-IN-35 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical transformations. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations .
Analyse Chemischer Reaktionen
Hcv-IN-35 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of various oxidized derivatives, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hcv-IN-35 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of HCV inhibition and to develop new antiviral agents. In biology, it helps researchers understand the life cycle of HCV and the interactions between the virus and host cells. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of HCV infections. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and in the study of drug resistance mechanisms .
Wirkmechanismus
The mechanism of action of Hcv-IN-35 involves the inhibition of HCV replication. The compound targets specific proteins and pathways involved in the viral replication process. By binding to these molecular targets, this compound disrupts the normal function of the virus, preventing it from replicating and spreading. This inhibition is achieved through a combination of direct antiviral effects and modulation of host cell pathways .
Vergleich Mit ähnlichen Verbindungen
Hcv-IN-35 is unique in its structure and mechanism of action compared to other HCV inhibitors. Similar compounds include NS5A and NS5B inhibitors, which also target the replication machinery of HCV. this compound has shown distinct advantages in terms of potency and specificity. Other similar compounds include paritaprevir, glecaprevir, grazoprevir, telaprevir, voxilaprevir, simeprevir, and boceprevir . These compounds share some similarities with this compound but differ in their chemical structures and specific targets within the HCV replication process.
Eigenschaften
Molekularformel |
C30H36ClN5 |
|---|---|
Molekulargewicht |
502.1 g/mol |
IUPAC-Name |
2-[[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]methyl]-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C30H36ClN5/c1-33(2)15-16-34(3)29-14-11-26(22-32)27(21-29)23-35-17-19-36(20-18-35)30(24-7-5-4-6-8-24)25-9-12-28(31)13-10-25/h4-14,21,30H,15-20,23H2,1-3H3/t30-/m1/s1 |
InChI-Schlüssel |
JIVUWMJTYLABHA-SSEXGKCCSA-N |
Isomerische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



